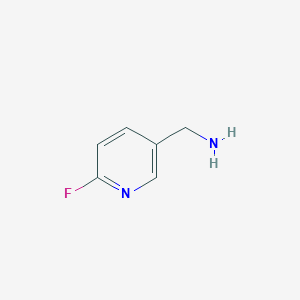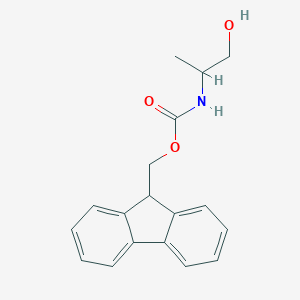
(9H-芴-9-基)甲基(1-羟基丙-2-基)氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate is a chemical compound with the molecular formula C18H19NO3 and a molecular weight of 297.35 g/mol . It is known for its use in various scientific research applications, particularly in the fields of chemistry and biology. This compound is often utilized as a protecting group in peptide synthesis due to its stability and ease of removal under mild conditions .
科学研究应用
(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate is widely used in scientific research for various applications:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate typically involves the reaction of 9-fluorenylmethanol with phosgene to form fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This intermediate is then reacted with 1-hydroxypropan-2-amine to yield the desired carbamate . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
化学反应分析
Types of Reactions
(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield fluorenone derivatives, while reduction can produce fluorenylmethylamines .
作用机制
The mechanism of action of (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amino groups, preventing unwanted reactions during peptide synthesis. The compound can be removed under mild conditions, typically using bases like piperidine, to yield the free amine . This selective protection and deprotection mechanism is crucial in the synthesis of complex peptides and proteins .
相似化合物的比较
Similar Compounds
(9H-Fluoren-9-yl)methyl (S)-(1-hydroxypropan-2-yl)(methyl)carbamate: This compound has a similar structure but includes a methyl group, which can affect its reactivity and stability.
(9H-Fluoren-9-yl)methyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: This compound has an extended ethoxy chain, which can influence its solubility and interaction with other molecules.
Uniqueness
(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate is unique due to its balance of stability and ease of removal, making it an ideal protecting group in peptide synthesis. Its ability to form stable carbamate linkages while being removable under mild conditions sets it apart from other protecting groups .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-hydroxypropan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZCEJUGNDJXMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369620 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161529-13-1 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
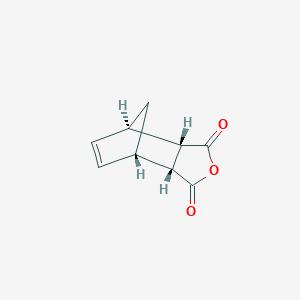
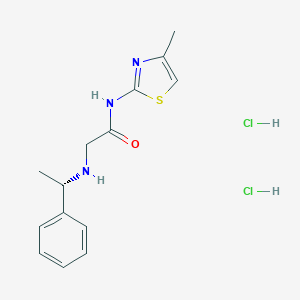
![2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)
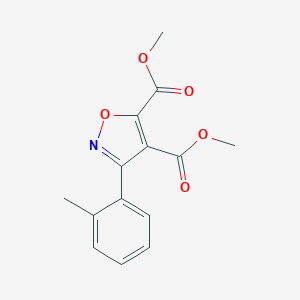
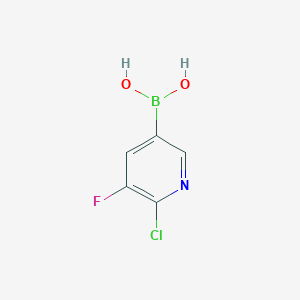

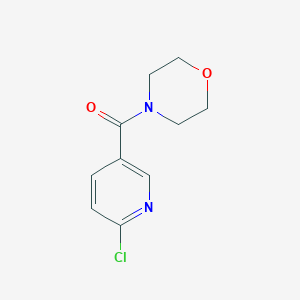
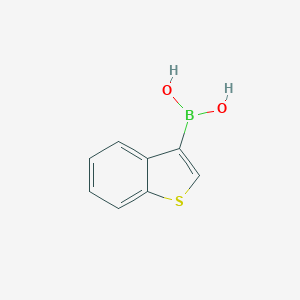
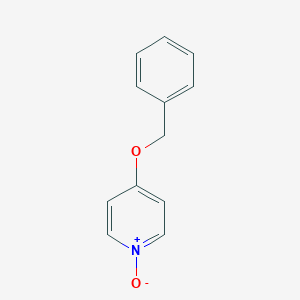
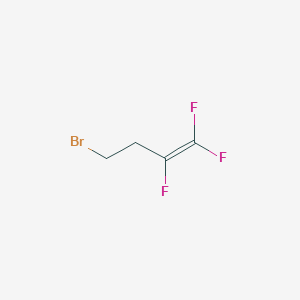
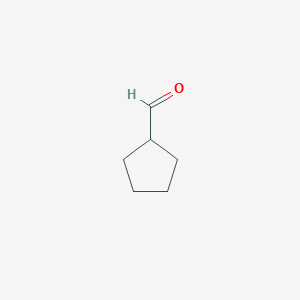
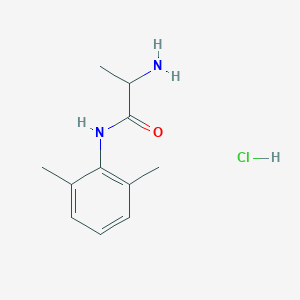
![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)
